2-Chloro-3-(trifluoromethyl)benzyl alcohol
Overview
Description
“2-Chloro-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 261763-20-61. It has a molecular weight of 210.581 and its IUPAC name is [2-chloro-3-(trifluoromethyl)phenyl]methanol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Chloro-3-(trifluoromethyl)benzyl alcohol”. However, there are references to the synthesis of related trifluoromethylpyridines2.Molecular Structure Analysis
The InChI code for “2-Chloro-3-(trifluoromethyl)benzyl alcohol” is 1S/C8H6ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H21. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Chloro-3-(trifluoromethyl)benzyl alcohol”. However, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation3.Physical And Chemical Properties Analysis
The compound is a solid-crystal at ambient temperature1. It has a purity of 98%1. Unfortunately, other physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.Scientific Research Applications
Benzylation of Alcohols
- Mix-and-Heat Benzylation of Alcohols : A study by Poon and Dudley (2006) explored the use of a stable, neutral organic salt, specifically 2-benzyloxy-1-methylpyridinium triflate, for converting alcohols into benzyl ethers upon warming. This process was effective for a wide range of alcohols, yielding good to excellent results (Poon & Dudley, 2006).
Synthesis of Trifluoromethyl Compounds
- Synthesis of Trifluoromethyl Derivatives : Duan and Chen (1994) described a method for synthesizing benzyl, prop-2-ynyl, and ally chlorodifluoroacetates, which when decomposed in the presence of copper(I) iodide, yielded trifluoromethyl derivatives. This process involves a trifluoromethylation–dehydroxylation mechanism (Duan & Chen, 1994).
Reduction of Alcohols
- Direct Reduction of Alcohols : Yasuda et al. (2001) discussed a method for directly reducing benzylic alcohols, among others, using chlorodiphenylsilane as a hydride source. This process was shown to be highly chemoselective and effective for various types of alcohols (Yasuda et al., 2001).
Photocatalytic Oxidation
- Selective Photocatalytic Oxidation : Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-(trifluoromethyl)benzyl alcohol, using a TiO2 photocatalyst under an O2 atmosphere. This method worked under both UV-light and visible light, showcasing a unique surface complex formation (Higashimoto et al., 2009).
Catalytic Secondary Benzylation
- Catalytic Secondary Benzylation Using Benzyl Alcohols : Noji et al. (2003) described a process using secondary benzyl alcohol and metal triflate (e.g., La, Yb, Sc, and Hf triflate) for effective secondary benzylation of various nucleophiles. This method demonstrated the possibility of using secondary benzyl alcohols with acid-sensitive functional groups for alkylation (Noji et al., 2003).
Alcohol Protection Using Benzylation
- Protection of Alcohols Using Benzylation : Poon, Albiniak, and Dudley (2007) explored alcohol protection techniques, specifically using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate for the benzylation of alcohols, a process related to the Williamson ether synthesis (Poon, Albiniak, & Dudley, 2007).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system4.
Future Directions
The future directions of “2-Chloro-3-(trifluoromethyl)benzyl alcohol” are not clearly mentioned in the available resources. However, trifluoromethyl group-containing compounds have been found in more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA)2. This suggests that “2-Chloro-3-(trifluoromethyl)benzyl alcohol” and similar compounds could have potential applications in the development of new drugs.
Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
[2-chloro-3-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUXXVLMXCHGDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380775 | |
Record name | 2-Chloro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trifluoromethyl)benzyl alcohol | |
CAS RN |
261763-20-6 | |
Record name | 2-Chloro-3-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-20-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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